molecular formula C8H4BrF3O2 B2671988 4?-Bromo-2?-hydroxy-2,2,2-trifluoroacetophenone CAS No. 1184850-45-0

4?-Bromo-2?-hydroxy-2,2,2-trifluoroacetophenone

Cat. No.: B2671988
CAS No.: 1184850-45-0
M. Wt: 269.017
InChI Key: BEZMDJZXOOKVAK-UHFFFAOYSA-N
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Description

4′-Bromo-2′-hydroxy-2,2,2-trifluoroacetophenone is an organic compound with the molecular formula C8H4BrF3O. It is a derivative of acetophenone, characterized by the presence of a bromine atom, a hydroxyl group, and three fluorine atoms attached to the acetophenone core. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4′-Bromo-2′-hydroxy-2,2,2-trifluoroacetophenone typically involves the bromination of 2-hydroxyacetophenone followed by trifluoromethylation.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 4′-Bromo-2′-hydroxy-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4′-Bromo-2′-hydroxy-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its reactivity and binding affinity to various enzymes and receptors. The hydroxyl group can form hydrogen bonds, further stabilizing its interaction with biological molecules .

Comparison with Similar Compounds

Uniqueness: 4′-Bromo-2′-hydroxy-2,2,2-trifluoroacetophenone is unique due to the combination of bromine, hydroxyl, and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound in synthetic chemistry and various research applications .

Properties

IUPAC Name

1-(4-bromo-2-hydroxyphenyl)-2,2,2-trifluoroethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O2/c9-4-1-2-5(6(13)3-4)7(14)8(10,11)12/h1-3,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZMDJZXOOKVAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)O)C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184850-45-0
Record name 1-(4-bromo-2-hydroxyphenyl)-2,2,2-trifluoroethan-1-one
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